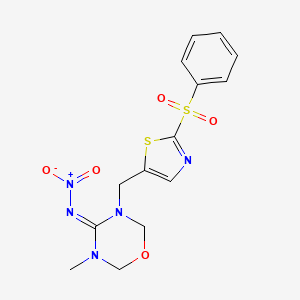

Deschloro-2-phenylsulfonyl-thiamethoxam

Description

Molecular Design and Synthesis for SAR Exploration

The molecular design of Deschloro-2-phenylsulfonyl-thiamethoxam is rooted in the established pharmacophore of neonicotinoid insecticides. The core structure of thiamethoxam (B1682794), a second-generation neonicotinoid, offers several sites for modification to explore SAR. nih.gov The design of this compound involves two significant alterations to the parent molecule: the removal of the chlorine atom from the thiazole (B1198619) ring and the introduction of a phenylsulfonyl group at the 2-position of the same ring.

The synthesis of thiamethoxam and its analogs typically involves a multi-step process. scispace.comgoogle.com For the synthesis of this compound, a hypothetical synthetic route can be proposed based on established methodologies. The synthesis would likely begin with the construction of the deschloro-thiazole precursor, which would then be functionalized with a phenylsulfonyl group. This intermediate could then be coupled with the N-methyl-N'-nitroguanidine moiety to yield the final compound. The modular nature of this synthetic approach allows for the generation of a library of analogs for comprehensive SAR studies. scispace.com

The rationale behind these specific modifications is to investigate the electronic and steric effects on the molecule's bioactivity. The chlorine atom in thiamethoxam is known to contribute to its binding affinity with the nicotinic acetylcholine (B1216132) receptor (nAChR). eurochlor.org Its removal in this compound allows for an assessment of its precise role. The introduction of a bulky and electron-withdrawing phenylsulfonyl group is intended to probe the steric tolerance and electronic requirements of the receptor's binding pocket. ekb.eg

A variety of synthetic strategies for creating related sulfonamide-containing compounds have been documented, often involving the reaction of primary or secondary amines with sulfonyl chlorides. ekb.eg

Comparative Structural Analysis with Parent Thiamethoxam and Other Neonicotinoids

A comparative structural analysis of this compound with its parent compound, thiamethoxam, and other neonicotinoids reveals key differences that are expected to influence its biological profile.

| Feature | Thiamethoxam | This compound | Imidacloprid (B1192907) |

| Heterocyclic Ring | 2-chloro-5-thiazolyl | 2-phenylsulfonyl-5-thiazolyl | 6-chloro-3-pyridinyl |

| Pharmacophore | Nitroimino | Nitroimino | Nitroimino |

| Key Substituent | Chlorine atom at position 2 of the thiazole ring | Phenylsulfonyl group at position 2 of the thiazole ring | Chlorine atom at position 6 of the pyridine (B92270) ring |

The most striking difference is the replacement of the chlorine atom with a phenylsulfonyl group. In thiamethoxam, the chlorine atom is believed to participate in crucial interactions within the nAChR binding site. eurochlor.org The phenylsulfonyl group, being significantly larger and possessing different electronic properties, would alter the way the molecule fits into and interacts with the receptor.

Compared to first-generation neonicotinoids like imidacloprid, which features a chloropyridinyl heterocycle, thiamethoxam's thiazole ring already represents a significant structural variation. nih.gov The modifications in this compound push these structural boundaries further, providing a unique probe for the SAR of this chemical class. The introduction of a sulfur-containing moiety is a common strategy in agrochemical design to modulate a compound's properties.

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions (Theoretical)

Computational chemistry and molecular modeling are invaluable tools for theoretically predicting and understanding the interactions between a ligand, such as this compound, and its biological target, the nAChR. oup.comelsevierpure.com These methods allow for the visualization of binding modes and the estimation of binding affinities, providing insights that can guide further molecular design.

For this compound, molecular modeling could be employed to predict its binding conformation. It is hypothesized that the bulky phenylsulfonyl group would necessitate a different orientation within the binding site compared to thiamethoxam. The sulfonyl group's oxygen atoms could potentially form hydrogen bonds with receptor residues, while the phenyl ring might engage in hydrophobic or pi-stacking interactions.

The binding energy of thiamethoxam to the zebrafish nAChR has been calculated to be -3.75 kcal/mol. nih.gov Similar calculations for this compound would be instrumental in predicting its relative affinity for the receptor. Computational models also help in understanding the selectivity of neonicotinoids for insect nAChRs over vertebrate ones. scholarsportal.info

Elucidation of Structural Features Influencing Bioactivity (General, No Specific Effects or Dosages)

The structural modifications in this compound are expected to have a profound influence on its general bioactivity. The SAR of neonicotinoids is well-established, with certain structural features being critical for their insecticidal properties.

The nitroimino pharmacophore is a key feature for the bioactivity of thiamethoxam and other neonicotinoids, as it is crucial for the agonistic action on nAChRs. nih.gov The replacement of this group with others, such as a cyanoimino group, has been shown to diminish activity. scispace.com

The heterocyclic ring system and its substituents play a vital role in determining the potency and spectrum of activity. The replacement of the 6-chloro-3-pyridyl group of imidacloprid with the 2-chloro-5-thiazolyl moiety in thiamethoxam led to an increase in activity against certain pests. nih.gov

The chlorine atom on the thiazole ring of thiamethoxam is considered an important contributor to its bioactivity. eurochlor.org Its removal in this compound is likely to impact the compound's affinity for the nAChR. The introduction of a chlorine atom into a molecule can often enhance its biological activity.

The phenylsulfonyl group introduces both steric bulk and strong electron-withdrawing properties. The impact of such a group on the bioactivity of a neonicotinoid is not well-documented and is a key area of investigation for the SAR of this compound. Modifications at the thiazole ring are known to significantly affect the biological activity of various compounds. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H15N5O5S2 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

(NZ)-N-[3-[[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |

InChI |

InChI=1S/C14H15N5O5S2/c1-17-9-24-10-18(13(17)16-19(20)21)8-11-7-15-14(25-11)26(22,23)12-5-3-2-4-6-12/h2-7H,8-10H2,1H3/b16-13- |

InChI Key |

FDWPOORLIFNFAE-SSZFMOIBSA-N |

Isomeric SMILES |

CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)S(=O)(=O)C3=CC=CC=C3 |

Canonical SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Academic Significance As an Impurity in Neonicotinoid Formulations

Comprehensive Characterization as a Thiamethoxam (B1682794) Impurity

Deschloro-2-phenylsulfonyl-thiamethoxam is structurally analogous to Thiamethoxam, with the key difference being the substitution of the chlorine atom on the thiazole (B1198619) ring with a phenylsulfonyl group. This structural modification significantly alters the electronic and steric properties of the molecule, which can be elucidated through various analytical techniques.

While detailed public-domain spectral data for this compound is not extensively available, its characterization would rely on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) would be crucial for determining the exact mass and elemental composition, confirming the molecular formula. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns unique to the molecule, aiding in its structural confirmation by identifying characteristic losses of the phenylsulfonyl group and fragments of the thiamethoxam backbone.

¹H and ¹³C NMR spectroscopy would be indispensable for providing a definitive structural assignment. The proton NMR spectrum would show characteristic shifts for the protons on the thiazole ring, the oxadiazine ring, and the phenyl group. Similarly, the carbon NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule. The presence of the phenylsulfonyl group would introduce distinct signals in both the aromatic and aliphatic regions of the NMR spectra, clearly differentiating it from Thiamethoxam and other related impurities.

A closely related compound, Deschloro-2-phenylthio-thiamethoxam, has been reported with a melting point of 144 °C. biosynth.com It is plausible that this compound is an oxidation product of this phenylthio analog.

Table 1: Physicochemical Properties of Thiamethoxam and a Related Impurity

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Thiamethoxam | C₈H₁₀ClN₅O₃S | 291.71 | 153719-23-4 |

| Deschloro-2-phenylthio-thiamethoxam | C₁₄H₁₅N₅O₃S₂ | 365.4 | 192439-46-6 |

| This compound | C₁₄H₁₅N₅O₅S₂ | Not available in search results | Not available in search results |

Implications for Purity Assessment and Standard Material Certification in Research

The presence of impurities such as this compound has significant implications for the purity assessment of technical grade Thiamethoxam and its formulated products. Regulatory bodies worldwide set stringent limits on the levels of impurities in pesticides to ensure their safety and efficacy. The unidentified and unquantified presence of such impurities can lead to an overestimation of the active ingredient's concentration, potentially affecting application rates and leading to reduced pest control or, conversely, increased environmental loading.

For research purposes, the accurate quantification of the active ingredient is paramount. The existence of impurities necessitates the development of certified reference materials (CRMs) for both the active ingredient and its significant impurities. The availability of a certified analytical standard for this compound from suppliers like LGC Standards indicates its recognition as a relevant impurity for quality control and research applications. lgcstandards.com These standards are essential for the validation of analytical methods and for ensuring the accuracy and comparability of data across different laboratories. Without such standards, the precise quantification of Thiamethoxam in technical materials and formulations would be compromised.

Advanced Analytical Techniques for Impurity Profiling and Quantification

The detection and quantification of this compound in a Thiamethoxam matrix require sophisticated analytical techniques capable of separating structurally similar compounds and providing high sensitivity. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose.

Reverse-phase HPLC with a C18 column is typically used to separate Thiamethoxam from its impurities based on their polarity differences. The addition of a phenylsulfonyl group in place of a chlorine atom would likely increase the polarity of the impurity, leading to a different retention time compared to the parent compound.

For detection, tandem mass spectrometry (LC-MS/MS) offers excellent selectivity and sensitivity. nih.gov By using multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for both Thiamethoxam and this compound can be monitored. This allows for the accurate quantification of the impurity even at very low levels in the presence of a large excess of the active ingredient. The development of such methods relies on the availability of the pure analytical standard of the impurity to determine its specific mass transitions and to create calibration curves for accurate quantification. epa.gov

Table 2: Common Analytical Techniques for Neonicotinoid Analysis

| Technique | Principle | Application |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | General quantification of the active ingredient. |

| LC-MS/MS (B15284909) | Separation by HPLC, detection by mass spectrometry for high selectivity and sensitivity. | Trace-level quantification of active ingredients and impurities. nih.gov |

| HRMS | Provides exact mass for formula determination. | Identification of unknown impurities. |

| NMR Spectroscopy | Provides detailed structural information. | Definitive structure elucidation of impurities. |

Origin and Formation Mechanisms of the Impurity during Synthesis or Storage

The precise formation mechanism of this compound is not explicitly detailed in the available scientific literature. However, its structure suggests potential pathways during the synthesis of Thiamethoxam or as a degradation product during storage.

The synthesis of Thiamethoxam typically involves the reaction of 2-chloro-5-chloromethylthiazole (B146395) with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine. google.comnih.gov The formation of this compound could potentially arise from impurities present in the starting materials or from side reactions. For instance, if the 2-chloro-5-chloromethylthiazole starting material contains an impurity where the 2-chloro position is substituted with a phenylthio group, this could be carried through the synthesis and subsequently oxidized to the phenylsulfonyl analog. The oxidation of a sulfide (B99878) (phenylthio) to a sulfone (phenylsulfonyl) is a common chemical transformation.

Alternatively, the impurity could be formed through the degradation of Thiamethoxam under certain storage conditions, although this is less likely to involve the introduction of a phenylsulfonyl group without the presence of a specific reactant. More plausibly, it is a manufacturing impurity. The presence of a related compound, Deschloro-2-phenylthio-thiamethoxam, supports the hypothesis of a synthetic origin, where the phenylthio compound is an intermediate or a byproduct that can be oxidized to the phenylsulfonyl impurity. biosynth.com Further research into the detailed synthetic route and stability studies of Thiamethoxam would be necessary to fully elucidate the origin of this impurity.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for identifying Deschloro-2-phenylsulfonyl-thiamethoxam, and how can researchers validate structural accuracy?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the sulfonyl and phenyl groups, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities. For trace impurities, employ hyphenated techniques like LC-NMR .

Q. What experimental conditions optimize the synthesis of this compound while minimizing byproducts?

- Methodological Answer : Conduct kinetic studies using varying temperatures (e.g., 80–120°C) and solvent systems (e.g., DMF or THF) to identify optimal reaction rates. Monitor intermediates via thin-layer chromatography (TLC) and isolate products using flash chromatography. Adjust stoichiometric ratios of sulfonating agents to reduce unreacted precursors, as excess reagents may hydrolyze under acidic conditions .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

- Methodological Answer : Use HPLC-MS/MS with a C18 column and mobile phase (acetonitrile/water with 0.1% formic acid) for high sensitivity. Validate the method via spike-and-recovery experiments in soil or water samples, ensuring limits of detection (LOD) ≤ 0.1 ppb. Cross-validate with GC-ECD if halogenated interferences are suspected .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across species?

- Methodological Answer : Perform comparative dose-response studies using standardized OECD guidelines (e.g., Test No. 203 for fish). Control variables such as metabolic enzyme activity (e.g., cytochrome P450) and environmental pH, which influence bioactivation. Use meta-analysis to assess inter-study variability, prioritizing datasets with validated QA/QC protocols .

Q. What computational models predict the environmental degradation pathways of this compound, and how can they be experimentally validated?

- Methodological Answer : Apply density functional theory (DFT) to simulate hydrolysis and photolysis pathways, focusing on bond dissociation energies of sulfonyl groups. Validate predictions via accelerated UV-light exposure tests in aqueous solutions, analyzing degradation products via QTOF-MS. Compare half-lives (t₁/₂) across pH levels to refine model parameters .

Q. How can researchers design studies to assess the bioaccumulation potential of this compound in aquatic ecosystems?

- Methodological Answer : Use a tiered approach: (1) Measure log Kow (octanol-water partition coefficient) via shake-flask methods; (2) Conduct in vivo bioaccumulation tests with benthic organisms (e.g., Daphnia magna) under OECD 315 guidelines; (3) Model trophic magnification factors using stable isotope tracing in mesocosm experiments .

Q. What strategies mitigate interference from metabolites when analyzing this compound in biological samples?

- Methodological Answer : Employ enzymatic hydrolysis (e.g., β-glucuronidase) to cleave conjugated metabolites, followed by solid-phase extraction (SPE) using mixed-mode sorbents. Differentiate parent compounds from metabolites via MRM transitions in LC-MS/MS. Validate specificity using isotopically labeled internal standards (e.g., ¹³C or ¹⁵N analogs) .

Methodological Considerations for Research Design

- Literature Search Optimization : Use CAS registry numbers (e.g., cross-referenced via SciFinder) to bypass inconsistent nomenclature in databases. Combine Boolean operators (e.g., "thiamethoxam derivative" AND "degradation") with filters for peer-reviewed journals in platforms like Web of Science .

- Handling Contradictory Data : Apply Bradford Hill criteria to evaluate causality in ecotoxicological studies, emphasizing consistency, temporality, and biological plausibility .

- Safety Protocols : Follow OSHA guidelines for handling sulfonated compounds, including fume hood use and PPE (nitrile gloves, respirators) to prevent dermal/ocular exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.